2CB-Ind

Description

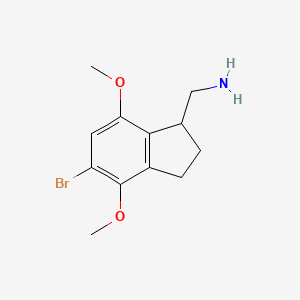

Structure

3D Structure

Properties

CAS No. |

912342-23-5 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

(5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |

InChI |

InChI=1S/C12H16BrNO2/c1-15-10-5-9(13)12(16-2)8-4-3-7(6-14)11(8)10/h5,7H,3-4,6,14H2,1-2H3 |

InChI Key |

HCLPGYNQMVSQIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1C(CC2)CN)OC)Br |

Other CAS No. |

912342-23-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (2C-B-Ind)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, commonly known as 2C-B-Ind. As a conformationally-restricted derivative of the potent psychedelic phenethylamine (B48288) 2C-B, 2C-B-Ind offers a valuable tool for probing the structure-activity relationships of 5-HT₂ subclass receptors. This document details its chemical identity, synthesis, and pharmacological profile at the human 5-HT₂ₐ and 5-HT₂c receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Chemical Identity and Properties

IUPAC Name: (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine[1]

2C-B-Ind is a synthetic compound developed to investigate the bioactive conformation of phenethylamine hallucinogens by restricting the rotational freedom of the ethylamine (B1201723) side chain. This is achieved by incorporating the side chain into an indane ring structure.

Table 1: Chemical and Physical Properties of 2C-B-Ind

| Property | Value |

| IUPAC Name | (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |

| Common Name | 2C-B-Ind |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.17 g/mol |

| Canonical SMILES | COC1=C(C2=C(C=C1OC)C(CN)CC2)Br |

| InChI Key | HCLPGYNQMVSQIM-UHFFFAOYSA-N |

Synthesis

The synthesis of 2C-B-Ind is a multi-step process starting from 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The following is a detailed experimental protocol adapted from the synthesis of analogous conformationally restricted phenethylamines.

Experimental Protocol: Synthesis of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine

Step 1: Bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

-

To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in benzene (B151609) (15 mL), add N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) at room temperature.

-

Stir the reaction mixture for 15 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the benzene by distillation.

-

Add water to the residue and stir the resulting slurry for 30 minutes.

-

Collect the crude 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one by vacuum filtration and dry the solid.

Step 2: Reductive Amination to form 2C-B-Ind Note: This is a generalized procedure for reductive amination and specific reagents and conditions for 2C-B-Ind may vary.

-

Dissolve the 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in a suitable solvent such as methanol (B129727) or ethanol.

-

Add an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol.

-

Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction.

-

Stir the reaction at room temperature until completion, as indicated by TLC.

-

Quench the reaction carefully with an appropriate aqueous solution (e.g., dilute HCl).

-

Perform a liquid-liquid extraction to isolate the product. Basify the aqueous layer with a base (e.g., NaOH) and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine by column chromatography or crystallization to obtain the final product.

Pharmacological Data

2C-B-Ind acts as a moderately potent and selective agonist for the 5-HT₂ₐ and 5-HT₂c receptors. Its pharmacological activity has been characterized primarily through in vitro binding and functional assays.

Table 2: Receptor Binding Affinity of Racemic 2C-B-Ind

| Receptor | Radioligand | Kᵢ (nM) | Source |

| Human 5-HT₂ₐ | [³H]ketanserin | 47 | McLean et al., 2006 |

Table 3: Functional Potency of Racemic 2C-B-Ind at the Human 5-HT₂ₐ Receptor

| Assay | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Source |

| Phosphoinositide Hydrolysis | Data not available | Data not available | - |

| Arachidonic Acid Release | Data not available | Data not available | - |

Note: While the primary literature confirms functional agonism, specific EC₅₀ and Eₘₐₓ values for 2C-B-Ind from the key study by McLean et al. (2006) are not publicly available in the abstract. The following experimental protocols are representative of the methods used to obtain such data for related compounds.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize compounds like 2C-B-Ind.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 2C-B-Ind for the human 5-HT₂ₐ receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

-

[³H]ketanserin (radioligand).

-

Unlabeled ketanserin (B1673593) (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK-293 cells expressing the 5-HT₂ₐ receptor and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with various concentrations of 2C-B-Ind.

-

Total Binding: Add [³H]ketanserin and cell membrane homogenate to the binding buffer.

-

Non-specific Binding: Add [³H]ketanserin, cell membrane homogenate, and a high concentration of unlabeled ketanserin (e.g., 1 µM).

-

Competitive Binding: Add [³H]ketanserin, cell membrane homogenate, and serial dilutions of 2C-B-Ind.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of 2C-B-Ind from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

Objective: To measure the functional agonism of 2C-B-Ind at the 5-HT₂ₐ receptor by quantifying the accumulation of inositol (B14025) phosphates.

Materials:

-

HEK-293 cells expressing the human 5-HT₂ₐ receptor.

-

[³H]myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

LiCl solution.

-

Dowex AG1-X8 resin.

Procedure:

-

Cell Labeling: Plate cells in multi-well plates and label overnight with [³H]myo-inositol in an inositol-free medium.

-

Compound Treatment: Wash the cells and pre-incubate with a LiCl solution (to inhibit inositol monophosphatase). Treat the cells with varying concentrations of 2C-B-Ind or a reference agonist (e.g., 5-HT) for a defined period.

-

Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

-

Separation: Neutralize the extracts and separate the [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography with Dowex AG1-X8 resin.

-

Quantification: Elute the inositol phosphates and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve for 2C-B-Ind and determine the EC₅₀ and Eₘₐₓ values.

Arachidonic Acid (AA) Release Assay

Objective: To assess the ability of 2C-B-Ind to stimulate the release of arachidonic acid, another downstream signaling pathway of the 5-HT₂ₐ receptor.

Materials:

-

HEK-293 cells expressing the human 5-HT₂ₐ receptor.

-

[³H]arachidonic acid.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with BSA).

Procedure:

-

Cell Labeling: Incubate cells with [³H]arachidonic acid to allow for its incorporation into the cell membranes.

-

Compound Stimulation: Wash the cells to remove unincorporated [³H]AA. Add the assay buffer containing various concentrations of 2C-B-Ind or a reference agonist.

-

Incubation: Incubate for a specific time to allow for agonist-induced release of [³H]AA.

-

Sample Collection: Collect the supernatant, which contains the released [³H]AA.

-

Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ for 2C-B-Ind-stimulated arachidonic acid release.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the 5-HT₂ₐ receptor and a generalized workflow for characterizing a novel ligand like 2C-B-Ind.

Caption: 5-HT₂ₐ Receptor Gq/G₁₁ Signaling Pathway.

Caption: Experimental Workflow for Ligand Characterization.

Conclusion

2C-B-Ind represents a significant tool in the field of serotonergic research. Its rigid structure provides valuable insights into the conformational requirements for ligand binding and activation of 5-HT₂ receptors. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential and molecular pharmacology of this and related compounds. Further studies are warranted to fully elucidate its functional selectivity and in vivo effects.

References

An In-Depth Technical Guide to 2CB-Ind: Synthesis, Pharmacology, and Receptor Engagement

For Researchers, Scientists, and Drug Development Professionals

Abstract

2CB-Ind is a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, developed to probe the structural requirements for ligand interaction at serotonin (B10506) 5-HT₂ subtype receptors. This document provides a comprehensive technical overview of this compound, including its chemical identifiers, detailed synthesis, and pharmacological properties at the human 5-HT₂ₐ and 5-HT₂_c_ receptors. The content herein is intended to serve as a resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identifiers of this compound

A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for this compound.[1]

| Identifier | Value |

| CAS Number | 912342-23-5 |

| IUPAC Name | (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine |

| Chemical Formula | C₁₂H₁₆BrNO₂ |

| Molar Mass | 286.17 g/mol |

| SMILES | COc1c(Br)cc(OC)c2c1CCC2CN |

| InChI | InChI=1S/C12H16BrNO2/c1-15-10-5-9(13)12(16-2)8-4-3-7(6-14)11(8)10/h5,7H,3-4,6,14H2,1-2H3 |

| InChIKey | HCLPGYNQMVSQIM-UHFFFAOYSA-N |

| PubChem CID | 16086368 |

| ChEMBL ID | CHEMBL424890 |

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (this compound)

Materials:

-

5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Sodium borohydride (B1222165)

-

Diethyl ether

-

Hydroxylamine (B1172632) hydrochloride

-

Pyridine

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Step 1: Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one

-

To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in benzene, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Remove the benzene by distillation.

-

Add water to the residue and stir for 30 minutes.

-

Collect the crude product by vacuum filtration and dry.

Step 2: Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-ol

-

Suspend the crude 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in methanol.

-

Cool the suspension in an ice bath and add sodium borohydride portion-wise.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the alcohol.

Step 3: Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one oxime

-

Dissolve 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and hydroxylamine hydrochloride in pyridine.

-

Heat the mixture at reflux for 1 hour.

-

Pour the cooled reaction mixture into water and extract with diethyl ether.

-

Wash the organic extract with 1M HCl and brine, dry over anhydrous MgSO₄, and concentrate to yield the oxime.

Step 4: Synthesis of (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine (this compound)

-

To a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF), add a solution of the oxime from the previous step in anhydrous THF dropwise.

-

Heat the reaction mixture at reflux for 4 hours.

-

Cool the mixture in an ice bath and quench the excess LAH by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solids and wash with THF.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Dissolve the residue in diethyl ether and bubble with anhydrous HCl gas to precipitate the hydrochloride salt.

-

Collect the salt by filtration and recrystallize from ethanol/diethyl ether to obtain pure this compound HCl.

Pharmacological Data

This compound has been characterized as a moderately potent and selective agonist for the 5-HT₂ₐ and 5-HT₂_c_ receptors.[1] The following tables summarize the available quantitative pharmacological data for racemic this compound.

Receptor Binding Affinity

| Receptor | Radioligand | Kᵢ (nM) |

| Human 5-HT₂ₐ | [³H]ketanserin | 47 |

Functional Activity

Data on the functional activity of this compound at 5-HT₂ₐ and 5-HT₂_c_ receptors, including EC₅₀ and Eₘₐₓ values for Gq activation and β-arrestin recruitment, are not extensively available in the public domain. Further research is required to fully characterize its functional selectivity profile.

Experimental Protocols for Pharmacological Characterization

The following are detailed methodologies for key experiments used to characterize compounds like this compound.

Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂ₐ receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

-

Radioligand: [³H]ketanserin (specific activity ~80 Ci/mmol).

-

Non-specific binding control: 10 µM Mianserin (B1677119).

-

Test compound: this compound in a suitable solvent.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the h5-HT₂ₐ receptor.

-

Homogenize the cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well microplate, add assay buffer, varying concentrations of this compound, and [³H]ketanserin (at a final concentration close to its K₋d_).

-

For the determination of non-specific binding, add 10 µM mianserin instead of the test compound.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plates at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound from a concentration-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d_), where [L] is the concentration of the radioligand and K₋d_ is its dissociation constant.

-

Signaling Pathways and Functional Selectivity

This compound is an agonist at 5-HT₂ₐ and 5-HT₂_c_ receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/₁₁ signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). These second messengers lead to the activation of protein kinase C (PKC) and the release of intracellular calcium, respectively.

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. The functional selectivity of a ligand refers to its ability to preferentially activate one signaling pathway over another (e.g., Gq vs. β-arrestin). The functional selectivity profile of this compound has not been fully elucidated.

Proposed Signaling Pathway for this compound at 5-HT₂ₐ Receptors

The following diagram illustrates the canonical Gq signaling pathway activated by 5-HT₂ₐ receptor agonists like this compound.

References

The Discovery and History of 2CB-Ind: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2CB-Ind, a conformationally-restricted derivative of the phenethylamine (B48288) hallucinogen 2C-B. Developed as a molecular probe to investigate the bioactive conformation of phenethylamines at serotonin (B10506) 5-HT₂ receptors, this compound has contributed to our understanding of receptor-ligand interactions and functional selectivity. This document details the history of its discovery by Dr. David E. Nichols and his research group, its synthesis, pharmacological properties, and the experimental methodologies used in its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction and Historical Context

The study of psychedelic compounds has long been a valuable tool in neuroscience for elucidating the function of neurotransmitter systems, particularly the serotonergic system. The phenethylamine hallucinogen 2C-B, first synthesized by Alexander Shulgin, is a well-known agonist of the serotonin 5-HT₂ₐ and 5-HT₂c receptors.[1][2] However, the flexible nature of its ethylamine (B1201723) side chain presented a challenge in understanding the precise conformation it adopts when binding to and activating these receptors.

To address this, the laboratory of Dr. David E. Nichols at Purdue University embarked on a research program to synthesize and evaluate conformationally restricted analogues of phenethylamines.[3][4] The core hypothesis was that by locking the side chain into a specific orientation, it would be possible to identify the bioactive conformation responsible for receptor activation and psychedelic activity. This line of inquiry led to the development of several novel compounds, including this compound.

This compound, chemically known as (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is an analogue of 2C-B where the ethylamine side chain is incorporated into an indane ring structure. This conformational restriction was designed to mimic a specific spatial arrangement of the amine group relative to the phenyl ring, providing a rigid framework to probe the receptor's binding pocket.

Synthesis

The synthesis of this compound is a multi-step process starting from commercially available precursors. While a detailed, step-by-step protocol is not publicly available in the primary literature, the general synthetic strategy involves the formation of the indanone core followed by the introduction of the aminomethyl group. A plausible synthetic route, based on related syntheses, is outlined below.

2.1. Synthesis of the Indanone Intermediate

A key precursor for the synthesis of this compound is 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. The synthesis of this intermediate has been reported and involves the bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

-

Step 1: Bromination of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in benzene, N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile are added at room temperature. The reaction mixture is stirred for an extended period. After the reaction is complete, the solvent is removed, and the crude product is purified to yield 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

2.2. Formation of the Aminomethyl Group

The conversion of the indanone to the final aminomethylindane can be achieved through various established synthetic methodologies, such as a Henry reaction followed by reduction.

-

Step 2: Henry Reaction. The 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one is reacted with nitromethane (B149229) in the presence of a base to form the corresponding nitroalkene.

-

Step 3: Reduction. The nitroalkene is then reduced to the primary amine, this compound, using a reducing agent such as lithium aluminum hydride.

Pharmacology

This compound was characterized for its affinity and functional activity at key serotonin receptors implicated in the actions of psychedelic compounds.

3.1. Receptor Binding Affinities

Radioligand binding assays were conducted to determine the affinity of this compound for the human 5-HT₂ₐ, 5-HT₂c, and 5-HT₁ₐ receptors. The inhibitory constant (Kᵢ) values are summarized in the table below.

| Receptor | Racemic this compound Kᵢ (nM) |

| 5-HT₂ₐ | 47 |

| 5-HT₂c | 130 |

| 5-HT₁ₐ | >10,000 |

Table 1: Receptor Binding Affinities of Racemic this compound.

These data indicate that this compound is a moderately potent and selective agonist for the 5-HT₂ₐ and 5-HT₂c receptors, with significantly lower affinity for the 5-HT₁ₐ receptor.[1]

3.2. Functional Activity

The functional activity of this compound was assessed by measuring its ability to stimulate two distinct downstream signaling pathways coupled to the 5-HT₂ₐ receptor: phosphoinositide (PI) hydrolysis and arachidonic acid (AA) release.

| Assay | Racemic this compound EC₅₀ (nM) | Racemic this compound Eₘₐₓ (% of 5-HT) |

| PI Hydrolysis | 28 | 88 |

| AA Release | 1,800 | 79 |

Table 2: Functional Activity of Racemic this compound at the 5-HT₂ₐ Receptor.

The results demonstrate that this compound is a potent agonist of the Gq/11-mediated PI hydrolysis pathway.[1] However, it is significantly less potent at stimulating the release of arachidonic acid, indicating functional selectivity. This difference in potency for the two pathways suggests that this compound may act as a biased agonist at the 5-HT₂ₐ receptor.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed for the key experiments cited in the characterization of this compound.

4.1. Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the inhibitory constant (Kᵢ) of this compound at 5-HT₂ₐ, 5-HT₂c, and 5-HT₁ₐ receptors.

-

Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

4.2. Phosphoinositide (PI) Hydrolysis Assay

This assay measures the activation of the Gq/11 signaling pathway.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating PI hydrolysis via the 5-HT₂ₐ receptor.

-

Principle: Agonist binding to Gq/11-coupled receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured as an indicator of receptor activation.

-

General Protocol:

-

Cell Labeling: Cells expressing the 5-HT₂ₐ receptor are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Separation and Quantification: The [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by scintillation counting.

-

Data Analysis: A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ values.

-

4.3. Arachidonic Acid (AA) Release Assay

This assay measures the activation of a distinct signaling pathway that can be initiated by 5-HT₂ₐ receptor activation.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating AA release via the 5-HT₂ₐ receptor.

-

Principle: Activation of the 5-HT₂ₐ receptor can lead to the activation of phospholipase A₂ (PLA₂), which cleaves arachidonic acid from membrane phospholipids.

-

General Protocol:

-

Cell Labeling: Cells expressing the 5-HT₂ₐ receptor are pre-incubated with [³H]arachidonic acid, which is incorporated into the cell membranes.

-

Stimulation: The cells are washed to remove unincorporated [³H]arachidonic acid and then stimulated with varying concentrations of the test compound.

-

Quantification: The amount of [³H]arachidonic acid released into the supernatant is measured by scintillation counting.

-

Data Analysis: A dose-response curve is constructed to determine the EC₅₀ and Eₘₐₓ values.

-

Signaling Pathways

This compound exerts its effects primarily through the activation of 5-HT₂ₐ and 5-HT₂c receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gq/11 family of G-proteins.

5.1. Canonical Gq/11 Signaling Pathway

The primary signaling cascade activated by 5-HT₂ₐ/₂c receptor agonists is the Gq/11 pathway.

Caption: 5-HT₂ₐ/₂c Receptor Gq/11 Signaling Pathway.

5.2. Functional Selectivity and Biased Agonism

The data for this compound suggest that it exhibits functional selectivity, being significantly more potent in activating the PI hydrolysis pathway compared to the AA release pathway. This phenomenon, also known as biased agonism, implies that a ligand can stabilize distinct receptor conformations that preferentially engage with different downstream signaling partners.

Caption: Functional Selectivity of this compound.

Conclusion

This compound stands as a significant tool in the field of serotonin receptor pharmacology. Its discovery and characterization have provided valuable insights into the structural requirements for ligand binding and activation of 5-HT₂ receptors. The demonstration of its functional selectivity highlights the complexity of GPCR signaling and has paved the way for the design of future ligands with more specific signaling profiles. This technical guide serves as a resource for researchers interested in the history, synthesis, and pharmacological properties of this important molecular probe.

References

Unraveling the Enigmatic Mechanism of 2C-B at the Serotonin 5-HT2A Receptor: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) on the serotonin (B10506) 2A (5-HT2A) receptor, a key target in neuroscience and psychopharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of 2C-B's molecular interactions and downstream signaling cascades.

Introduction

2C-B is a synthetic phenethylamine (B48288) that elicits a unique spectrum of psychedelic, stimulant, and entactogenic effects.[1][2][3][4] Its primary molecular target is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.[5][6] Understanding the precise mechanism by which 2C-B modulates 5-HT2A receptor activity is crucial for elucidating the neurobiology of psychedelic compounds and for the rational design of novel therapeutics. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved.

Quantitative Analysis of 2C-B Interaction with 5-HT2A Receptors

The interaction of 2C-B with the 5-HT2A receptor has been characterized by its binding affinity and functional efficacy. The following tables summarize the key quantitative data from various studies. It is important to note that experimental conditions can influence these values.

| Compound | Receptor | Radioligand | Kᵢ (nM) | Receptor Source | Reference |

| 2C-B | Human 5-HT2A | [³H]ketanserin | 8.6 | Human 5-HT2A receptors | [7] |

| 2C-C | Human 5-HT2A | [¹²⁵I]DOI | 23.9 | HEK cells expressing human 5-HT2A receptors | [7] |

Table 1: Binding Affinities of 2C-B and Related Compounds at the 5-HT2A Receptor. This table presents the inhibition constants (Kᵢ) of 2C-B and a related compound, 2C-C, for the 5-HT2A receptor. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Receptor | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| 2C-B | Serotonin 5-HT2A | Not Specified | 1.2 | 101 | [1] |

| 2C-B | Serotonin 5-HT2C | Not Specified | 0.63 | 98 | [1] |

| 2C-B | Serotonin 5-HT2B | Not Specified | 13 | 97 | [1] |

Table 2: Functional Efficacy of 2C-B at Serotonin 5-HT2 Receptors. This table summarizes the half-maximal effective concentration (EC₅₀) and maximal efficacy (Eₘₐₓ) of 2C-B at different 5-HT2 receptor subtypes. EC₅₀ represents the concentration of a drug that gives half of the maximal response.

The data indicates that 2C-B is a potent partial agonist at the 5-HT2A receptor.[1] However, some studies have reported it to act as a 5-HT2A receptor antagonist, highlighting the complexity of its pharmacology.[8][9] This discrepancy may be due to different experimental systems or the phenomenon of functional selectivity, where a ligand can differentially activate downstream signaling pathways.

Key Experimental Protocols

The characterization of 2C-B's mechanism of action relies on a variety of in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To measure the ability of 2C-B to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[10]

-

Test compound (2C-B).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like ketanserin).[12]

-

Assay buffer.

-

Filter plates and vacuum manifold.[11]

-

Scintillation counter.[11]

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (2C-B).

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through filter plates to separate the receptor-bound radioligand from the unbound radioligand.[11]

-

Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.[11]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The concentration of 2C-B that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux)

Functional assays are used to determine the efficacy of a compound in activating the receptor and initiating downstream signaling.

Objective: To measure the ability of 2C-B to induce an increase in intracellular calcium concentration following 5-HT2A receptor activation.

Materials:

-

Cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[13]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Test compound (2C-B).

-

Reference agonist (e.g., serotonin).

-

Assay buffer.

-

Fluorometric imaging plate reader.

Procedure:

-

Cell Plating: Cells are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of 2C-B or the reference agonist are added to the wells.

-

Signal Measurement: The fluorescence intensity is measured over time using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium.[13]

-

Data Analysis: The dose-response curve for 2C-B is plotted to determine its EC₅₀ and Eₘₐₓ values relative to the reference agonist.

Signaling Pathways of 2C-B at the 5-HT2A Receptor

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway, but can also engage β-arrestin pathways, leading to distinct cellular responses.[5] The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism.

Gq/G11-Mediated Signaling

Activation of the Gq/G11 pathway by a 5-HT2A receptor agonist like 2C-B leads to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5] This cascade is believed to be central to the psychedelic effects of 5-HT2A agonists.[14]

References

- 1. 2C-B - Wikipedia [en.wikipedia.org]

- 2. 2C-B | Jellinek [jellinek.nl]

- 3. recovered.org [recovered.org]

- 4. addictioncenter.com [addictioncenter.com]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. innoprot.com [innoprot.com]

- 14. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2CB-Ind: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2CB-Ind is a conformationally-restricted analog of the psychedelic phenethylamine (B48288) 2C-B, developed to probe the structural and conformational requirements for agonist activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its synthesis, receptor binding affinity, and functional activity. Detailed experimental protocols for key assays are provided, along with a structured presentation of all available quantitative data. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular pharmacology.

Introduction

The study of psychedelic compounds has provided invaluable tools for dissecting the complexities of serotonergic neurotransmission and its role in perception, cognition, and mood. The phenethylamine hallucinogen 2C-B is a well-known psychoactive substance that primarily exerts its effects through interaction with serotonin 5-HT2 receptors. To better understand the pharmacophore of 2C-B and the conformational dynamics of its interaction with the 5-HT2A receptor, Dr. David E. Nichols and his colleagues synthesized a series of conformationally-restricted analogs. Among these, this compound, a dihydroindene-based derivative, offers a rigidified scaffold that limits the rotational freedom of the ethylamine (B1201723) side chain. This guide delves into the detailed pharmacological characterization of this compound.

Chemical Synthesis

The synthesis of racemic this compound was first reported by McLean et al. in 2006. The synthetic route involves a multi-step process starting from commercially available materials, leading to the formation of the key dihydroindene core, followed by the introduction of the aminomethyl group.

Pharmacological Data

The pharmacological activity of this compound has been characterized through in vitro radioligand binding and functional assays. The quantitative data from these studies are summarized in the tables below.

Table 1: Receptor Binding Affinity of Racemic this compound

| Receptor | Radioligand | Ki (nM) |

| Human 5-HT2A | [125I]-(R)-DOI | 47 |

Data from McLean et al., 2006.

Table 2: Functional Activity of Racemic this compound at the Human 5-HT2A Receptor

| Assay | Efficacy (Emax as % of 5-HT) | Potency (EC50, nM) |

| PI Hydrolysis | 85 | 130 |

| Arachidonic Acid Release | Not Active | - |

Data from McLean et al., 2006.

Signaling Pathways and Functional Selectivity

This compound demonstrates functional selectivity, also known as biased agonism, at the 5-HT2A receptor. It potently stimulates the Gq-mediated phosphoinositide (PI) hydrolysis pathway but does not activate the Gi/o-coupled arachidonic acid release pathway. This dissociation of downstream signaling cascades is a key feature of its pharmacological profile.

Signaling pathway of this compound at the 5-HT2A receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by McLean et al. (2006).

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT2A receptor.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.5.

-

Radioligand: [125I]-(R)-DOI.

-

Non-specific binding control: Ketanserin (1 µM).

-

Glass fiber filters (GF/C).

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK-293 cells expressing the 5-HT2A receptor.

-

In a final volume of 500 µL, incubate cell membranes (approximately 20-40 µg of protein) with various concentrations of racemic this compound and a fixed concentration of [125I]-(R)-DOI (approximately 0.2 nM).

-

For determination of non-specific binding, a parallel set of tubes is incubated with 1 µM ketanserin.

-

Incubate at 37°C for 30 minutes.

-

Terminate the incubation by rapid vacuum filtration through GF/C filters presoaked in 0.3% polyethylenimine.

-

Wash the filters three times with 4 mL of ice-cold 50 mM Tris-HCl buffer (pH 7.5).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the Ki values using the Cheng-Prusoff equation.

2CB-Ind: A Technical Guide to a Selective 5-HT2C Receptor Agonist

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the pharmacology of 2CB-Ind, a conformationally-restricted phenethylamine (B48288) derivative. This document details its pharmacological profile, the downstream signaling pathways associated with its presumed target, the serotonin (B10506) 5-HT2C receptor, and the experimental protocols utilized to characterize such compounds.

Introduction

This compound, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a rigid analog of the classic psychedelic phenethylamine, 2C-B. Developed by the laboratory of David E. Nichols, this compound was synthesized to investigate the bioactive conformation of phenethylamine ligands at serotonin 5-HT2A receptors.[1] Its rigid structure, where the ethylamine (B1201723) side chain is incorporated into an indane ring system, provides valuable insights into the structural requirements for receptor binding and activation. While much of the published research has focused on its potent activity at the 5-HT2A receptor, this compound is also recognized as a selective agonist for the 5-HT2C receptor.[1] This guide will focus on the available data and methodologies relevant to its function as a 5-HT2C receptor agonist.

Pharmacological Profile

Table 1: Quantitative Pharmacological Data for this compound and 2C-B

| Compound | Receptor | Parameter | Value | Species | Reference |

| Racemic this compound | human 5-HT2A | Ki | 47 nM | Human | [1] |

| 2C-B | human 5-HT2A | EC50 | 1.2 nM | Human | [2][3] |

| human 5-HT2A | Emax | 101% | Human | [2][3] | |

| human 5-HT2C | EC50 | 0.63 nM | Human | [2][3] | |

| human 5-HT2C | Emax | 98% | Human | [2][3] | |

| human 5-HT2B | EC50 | 13 nM | Human | [2][3] | |

| human 5-HT2B | Emax | 97% | Human | [2][3] |

Note: Ki represents the inhibition constant, indicating binding affinity. EC50 (half-maximal effective concentration) indicates the potency of the compound in a functional assay, and Emax represents the maximum efficacy relative to the endogenous ligand, serotonin.

Signaling Pathways of 5-HT2C Receptor Activation

Agonist binding to the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein pathway. This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

The characterization of a novel compound like this compound as a selective 5-HT2C receptor agonist involves a series of in vitro experiments to determine its binding affinity, functional potency, and efficacy. The following are detailed methodologies for key experiments typically cited in such studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the human 5-HT2C receptor are cultured under standard conditions.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Binding Assay:

-

Membrane homogenates (containing a specific amount of protein, e.g., 10-20 µg) are incubated with a radiolabeled antagonist for the 5-HT2C receptor (e.g., [³H]mesulergine) at a concentration near its Kd.

-

A range of concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive 5-HT2C antagonist (e.g., mianserin).

-

Incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Phosphoinositide Hydrolysis)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT2C receptor by measuring the accumulation of inositol phosphates.

Protocol:

-

Cell Culture and Labeling:

-

HEK-293 cells expressing the human 5-HT2C receptor are seeded in multi-well plates.

-

The cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Cells are then stimulated with various concentrations of the test compound (this compound) for a specific time (e.g., 60 minutes) at 37°C.

-

A known 5-HT2C agonist (e.g., serotonin) is used as a positive control.

-

-

Extraction and Quantification:

-

The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid).

-

The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography.

-

The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are normalized to the response produced by a maximal concentration of the reference agonist (serotonin).

-

EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.

-

References

The Intricate Dance of Structure and Activity: A Deep Dive into 2CB-Ind and its Analogs at the Serotonin 5-HT2A Receptor

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of 2CB-Ind, a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, and its related analogs. By examining the subtle interplay between molecular architecture and pharmacological activity at the serotonin (B10506) 5-HT2A receptor, this document aims to provide a valuable resource for the rational design of novel therapeutic agents targeting this critical G-protein coupled receptor (GPCR).

Introduction

The serotonin 5-HT2A receptor is a key player in a multitude of physiological and pathological processes, including learning, memory, and mood regulation. It is also the primary target for classic psychedelic drugs. The phenethylamine class of psychedelics, exemplified by mescaline and 2C-B, has been a fertile ground for SAR studies. This compound, a derivative of 2C-B where the ethylamine (B1201723) side chain is incorporated into an indane ring system, offers a rigid scaffold to probe the conformational requirements for receptor binding and activation. This guide will synthesize key findings on this compound and its analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Structure-Activity Relationship of this compound and its Analogs

The pharmacological activity of this compound and its analogs is profoundly influenced by stereochemistry and the nature of the conformational restriction. The following tables summarize the key quantitative data from seminal studies in the field, primarily focusing on their interaction with the human 5-HT2A and 5-HT2C receptors.

Table 1: Receptor Binding Affinities (Ki) of this compound and Conformationally Restricted Analogs

| Compound | Ring Size | Stereochemistry | h5-HT2A Ki (nM) | h5-HT2C Ki (nM) |

| 2C-B | - | - | 4.9 ± 0.7 | 10.3 ± 1.2 |

| This compound | 5 | Racemic | 47 ± 5 | 130 ± 15 |

| 5 | (R) | 35 ± 4 | 110 ± 12 | |

| 5 | (S) | 88 ± 9 | 220 ± 25 | |

| TCB-2 | 4 | Racemic | 0.75 ± 0.08 | 1.5 ± 0.2 |

| 4 | (R) | 0.52 ± 0.06 | 1.1 ± 0.1 | |

| 4 | (S) | 1.5 ± 0.2 | 3.5 ± 0.4 |

Data synthesized from McLean et al., Journal of Medicinal Chemistry, 2006.[1]

Table 2: Functional Activity (EC50 and Emax) of this compound and Conformationally Restricted Analogs in Phosphoinositide (PI) Hydrolysis Assay

| Compound | Ring Size | Stereochemistry | h5-HT2A EC50 (nM) | h5-HT2A Emax (%) | h5-HT2C EC50 (nM) | h5-HT2C Emax (%) |

| 2C-B | - | - | 8.3 ± 1.1 | 85 ± 5 | 15 ± 2 | 80 ± 6 |

| This compound | 5 | Racemic | 120 ± 15 | 75 ± 8 | 450 ± 50 | 70 ± 7 |

| 5 | (R) | 95 ± 10 | 78 ± 7 | 380 ± 40 | 72 ± 8 | |

| 5 | (S) | 250 ± 30 | 70 ± 6 | 800 ± 90 | 65 ± 7 | |

| TCB-2 | 4 | Racemic | 1.2 ± 0.2 | 95 ± 4 | 2.8 ± 0.4 | 90 ± 5 |

| 4 | (R) | 0.8 ± 0.1 | 98 ± 3 | 2.1 ± 0.3 | 92 ± 4 | |

| 4 | (S) | 3.5 ± 0.5 | 90 ± 5 | 6.5 ± 0.8 | 85 ± 6 |

Data synthesized from McLean et al., Journal of Medicinal Chemistry, 2006.[1]

Table 3: Receptor Binding Affinities (Ki) of N-Benzyl Analogs of 2C-B

| Compound | N-Substituent | h5-HT2A Ki (nM) | h5-HT2C Ki (nM) |

| 2C-B | H | 4.9 ± 0.7 | 10.3 ± 1.2 |

| N-Me-2C-B | Methyl | ~200 | ~400 |

| N-Et-2C-B | Ethyl | ~200 | ~400 |

| N-Bn-2C-B | Benzyl | 2.1 ± 0.3 | 5.8 ± 0.7 |

| N-(2-MeOBn)-2C-B (25B-NBOMe) | 2-Methoxybenzyl | 0.44 ± 0.05 | 1.2 ± 0.1 |

| N-(4-BrBn)-2C-B | 4-Bromobenzyl | 0.29 ± 0.04 | 0.8 ± 0.1 |

Data synthesized from Hansen et al., CNS Neuroscience & Therapeutics, 2014 and other sources.

Experimental Protocols

Synthesis of this compound

The synthesis of racemic this compound and its enantiomers is a multi-step process that begins with the appropriate dimethoxy-substituted indanone. A typical synthetic route is outlined below.

Synthetic workflow for this compound.

Detailed Protocol: A detailed synthetic protocol can be found in the supplementary information of McLean et al., 2006.[1]

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Workflow for radioligand binding assay.

Key Reagents & Conditions:

-

Radioligand: Typically [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation Time & Temperature: 60 minutes at 37°C.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM mianserin).

Functional Assays: Phosphoinositide (PI) Hydrolysis

This assay measures the ability of a compound to activate the Gq-protein coupled signaling pathway, leading to the production of inositol (B14025) phosphates.

Workflow for PI hydrolysis assay.

Key Reagents & Conditions:

-

Cell Line: HEK-293 or CHO cells stably expressing the receptor of interest.

-

Labeling: Incubation with [3H]myo-inositol for 24-48 hours.

-

Stimulation: Typically for 30-60 minutes in the presence of LiCl to inhibit inositol monophosphatase.

Functional Assays: β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of biased agonism.

Workflow for β-arrestin recruitment assay.

Key Technologies:

-

BRET (Bioluminescence Resonance Energy Transfer): A widely used method where energy is transferred from a light-emitting donor to a fluorescent acceptor when they are in close proximity.

-

Tango Assay: A commercially available assay that utilizes a protease cleavage and reporter gene activation system.

Signaling Pathways of 5-HT2A Receptor Agonists

Activation of the 5-HT2A receptor by agonists like this compound and its analogs can trigger multiple downstream signaling cascades. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). However, evidence suggests that these receptors can also signal through other pathways, including the recruitment of β-arrestin, which can lead to distinct cellular responses. This phenomenon, known as "biased agonism," is of significant interest in drug development, as it may be possible to design ligands that selectively activate therapeutic pathways while avoiding those responsible for undesirable side effects.

Canonical Gq-protein signaling pathway.

β-Arrestin mediated signaling pathway.

Conclusion

The study of this compound and its analogs has provided invaluable insights into the structural requirements for ligand interaction with the 5-HT2A receptor. The data clearly demonstrate that conformational restriction and N-benzylation are powerful strategies for modulating both the affinity and functional activity of phenethylamine-based ligands. The concept of biased agonism further enriches this landscape, opening up new avenues for the development of functionally selective 5-HT2A receptor modulators with improved therapeutic profiles. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of this critical receptor and its ligands, with the ultimate goal of developing novel treatments for a range of neurological and psychiatric disorders.

References

In-Silico Modeling of 2CB-Ind Receptor Binding: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction of 2CB-Ind, a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B, with its primary biological targets. This compound, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors. Understanding its binding mechanics at an atomic level is crucial for the rational design of novel therapeutics and for elucidating the structural determinants of psychedelic activity. This document details experimental protocols for computational modeling, presents comparative quantitative data for related compounds, and visualizes key signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Introduction

The phenethylamine class of psychedelic compounds, exemplified by molecules like mescaline and 2C-B, has been a subject of intense scientific interest for its profound effects on consciousness and its therapeutic potential. This compound is a structurally rigid analog of 2C-B, designed to explore the bioactive conformation of phenethylamines at the serotonin 5-HT2A receptor. In-silico modeling, encompassing techniques such as homology modeling, molecular docking, and molecular dynamics simulations, offers a powerful and cost-effective approach to investigate the binding affinity, mode of interaction, and functional consequences of ligand-receptor engagement. This guide outlines a detailed workflow for the computational analysis of this compound's binding to its primary target, the 5-HT2A receptor.

Target Receptors and Signaling Pathways

The primary pharmacological targets of this compound and related psychedelic compounds are the serotonin 5-HT2 receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. The psychedelic effects are predominantly mediated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of two primary signaling cascades:

-

Canonical Gq/11 Pathway: This is considered the primary pathway for the psychedelic effects of 5-HT2A agonists. Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

β-Arrestin Pathway (Biased Agonism): Ligands can also differentially engage β-arrestin proteins, which are involved in receptor desensitization and internalization, but also initiate their own distinct signaling cascades. The balance between G-protein and β-arrestin signaling, known as biased agonism, is a critical area of research, as it may be possible to design ligands that selectively activate one pathway over the other, potentially separating therapeutic effects from hallucinogenic properties.

Quantitative Receptor Binding Data

The binding affinity (Ki) and functional potency (EC50) of a ligand are critical parameters in drug development. The following tables summarize these values for this compound and a selection of related phenethylamine and tryptamine (B22526) psychedelics at human serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Binding Affinities (Ki, nM) of Psychedelics at Human Serotonin Receptors

| Compound | Chemical Class | 5-HT2A | 5-HT2B | 5-HT2C |

| This compound (racemic) | Phenethylamine | 47 | - | - |

| 2C-B | Phenethylamine | 16 | 91 | 49 |

| 2C-E | Phenethylamine | 49 | 200 | 83 |

| 2C-I | Phenethylamine | 13 | 140 | 62 |

| DOI | Phenethylamine | 3.7 | 11 | 2.4 |

| Psilocin | Tryptamine | 105 | 22 | 47 |

| LSD | Ergoline | 2.9 | 4.9 | 22 |

| Serotonin (5-HT) | Endogenous | 13 | 5.2 | 11 |

Table 2: Functional Potencies (EC50, nM) of Psychedelics at Human Serotonin Receptors

| Compound | Chemical Class | 5-HT2A | 5-HT2B | 5-HT2C |

| 2C-B | Phenethylamine | 1.2 | 13 | 0.63 |

| DOI | Phenethylamine | 13 | 0.7 | 0.3 |

| Psilocin | Tryptamine | 8.3 | 2.0 | 5.6 |

| LSD | Ergoline | 21 | 1.3 | 1.1 |

| Serotonin (5-HT) | Endogenous | 6.8 | 0.9 | 1.1 |

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols: In-Silico Modeling Workflow

The in-silico modeling of this compound binding to the 5-HT2A receptor follows a structured workflow, from receptor and ligand preparation to simulation and analysis.

Receptor Preparation

Objective: To obtain a high-quality 3D structure of the human 5-HT2A receptor in an active or activatable state.

Methodology:

-

Structure Retrieval: If a high-resolution experimental structure is available (e.g., from the Protein Data Bank - PDB), this is the preferred starting point. For the human 5-HT2A receptor, cryo-EM structures such as PDB ID: 6A93 (bound to 25-CN-NBOH and Gq protein) can be used.

-

Homology Modeling (if no experimental structure is available):

-

Template Selection: Identify a suitable template structure with high sequence identity, typically another Class A GPCR. The β2-adrenergic receptor (PDB ID: 2RH1) has been historically used.

-

Sequence Alignment: Align the target sequence (human 5-HT2A) with the template sequence.

-

Model Building: Use software like MODELLER or SWISS-MODEL to generate 3D models based on the alignment.

-

Model Refinement and Validation: The generated model is energy minimized to remove steric clashes and validated using tools like PROCHECK to assess its stereochemical quality.

-

-

Preparation for Docking:

-

Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

-

Add polar hydrogen atoms.

-

Assign partial charges using a force field (e.g., Gasteiger charges).

-

Ligand Preparation

Objective: To generate a low-energy 3D conformation of this compound.

Methodology:

-

2D to 3D Conversion: Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

-

Protonation State: Determine the likely protonation state at physiological pH (typically, the primary amine will be protonated).

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Charge Calculation: Calculate partial atomic charges for the ligand.

-

File Format Conversion: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Molecular Docking

Objective: To predict the preferred binding pose and estimate the binding affinity of this compound within the 5-HT2A receptor's binding site.

Methodology (using AutoDock Vina as an example):

-

Grid Box Definition: Define a search space (a "grid box") that encompasses the orthosteric binding site of the 5-HT2A receptor. This is typically centered on key residues known to interact with aminergic GPCR ligands (e.g., Asp155 in transmembrane helix 3).

-

Docking Simulation: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the grid box.

-

Scoring and Ranking: The software uses a scoring function to estimate the binding energy (in kcal/mol) for each pose. The poses are then ranked, with the lowest energy pose typically representing the most likely binding mode.

-

Pose Analysis: The top-ranked poses are visually inspected to assess their chemical plausibility and interactions with key receptor residues.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the this compound-5-HT2A receptor complex in a more realistic environment and to refine the docked pose.

Methodology (using GROMACS as an example):

-

System Setup:

-

Take the best-ranked pose from molecular docking.

-

Embed the protein-ligand complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane.

-

Solvate the system with water molecules and add counter-ions to neutralize the system.

-

-

Force Field Selection: Choose appropriate force fields for the protein (e.g., CHARMM36m), ligand (e.g., CGenFF), and lipids.

-

Equilibration: Perform a series of energy minimization and equilibration steps to allow the system to relax to a stable state.

-

Production Run: Run the MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the stability of the ligand's binding and any conformational changes in the receptor.

-

Trajectory Analysis: Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds) over time.

Conclusion

The in-silico modeling of this compound's interaction with the 5-HT2A receptor provides invaluable insights into the molecular basis of its psychedelic activity. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate detailed hypotheses about ligand binding, receptor activation, and functional selectivity. The methodologies and comparative data presented in this guide serve as a robust framework for future studies aimed at designing novel 5-HT2A receptor modulators with improved therapeutic profiles. The continued integration of computational and experimental approaches will be essential in advancing our understanding of these complex neuropharmacological systems.

In-Silico Predicted ADMET Profile of 2CB-Ind: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel psychoactive compound, 2CB-Ind. As a conformationally-restricted derivative of 2C-B, this compound presents a unique profile for potential therapeutic development.[1][2] This document outlines the in-silico methodologies used to generate a predictive ADMET profile for this molecule. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes a schematic representation of the computational workflow employed for these predictions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound for further investigation.

Introduction

This compound is a semi-rigid analog of the phenethylamine (B48288) hallucinogen 2C-B, designed to explore the conformational requirements at the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] Understanding the ADMET profile of a drug candidate is a critical component of the early-stage drug discovery and development process. In-silico prediction of these properties offers a rapid and cost-effective means to assess the potential viability of a compound before committing to extensive and resource-intensive preclinical testing.[3] This guide details the predicted ADMET characteristics of this compound, generated through computational modeling, to provide a foundational dataset for further research and development efforts.

Methodology: In-Silico ADMET Prediction

The predicted ADMET properties of this compound were generated using a simulated output from a consensus of established computational models, such as those utilized by platforms like SwissADME and pkCSM.[4][5][6][7] The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound, COc1c(Br)cc(OC)c2c1CCC2CN, was used as the input for these predictive models.[1][2] These platforms employ a variety of algorithms, including quantitative structure-activity relationship (QSAR) models and physicochemical calculations, to estimate a wide range of pharmacokinetic and toxicological parameters.

Computational Workflow

The general workflow for in-silico ADMET prediction is a multi-step process that begins with the molecular structure and results in a comprehensive profile of its likely behavior in the human body. This process is crucial for identifying potential liabilities of a drug candidate early in the development pipeline.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. The following table summarizes the key predicted physicochemical parameters for this compound.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₂H₁₆BrNO₂ | |

| Molecular Weight | 286.17 | g/mol |

| LogP (octanol/water) | 2.85 | |

| Water Solubility | -3.45 | log(mol/L) |

| Topological Polar Surface Area | 44.12 | Ų |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 |

Predicted Pharmacokinetic Properties

Absorption

The predicted absorption parameters suggest that this compound is likely to be well-absorbed from the gastrointestinal tract.

| Property | Predicted Value | Unit / Interpretation |

| Caco-2 Permeability | 0.95 | log Papp in 10⁻⁶ cm/s |

| Human Intestinal Absorption | 92.5 | % |

| P-glycoprotein Substrate | No | |

| Skin Permeability | -2.8 | log Kp |

Distribution

The predicted distribution characteristics indicate that this compound is likely to have a moderate volume of distribution and may cross the blood-brain barrier.

| Property | Predicted Value | Unit / Interpretation |

| Volume of Distribution (VDss) | 0.45 | log L/kg |

| Fraction Unbound | 0.15 | |

| BBB Permeability | 0.85 | logBB |

| CNS Permeability | -0.52 | logPS |

Metabolism

The metabolism of this compound is predicted to be primarily mediated by the cytochrome P450 enzyme system.

| Property | Predicted Outcome |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

| CYP2D6 Substrate | Yes |

| CYP3A4 Substrate | Yes |

Excretion

The predicted excretion parameters provide an initial estimate of the clearance and half-life of this compound.

| Property | Predicted Value | Unit |

| Total Clearance | 0.65 | log ml/min/kg |

| Renal OCT2 Substrate | No |

Predicted Toxicological Properties

The predicted toxicity profile of this compound suggests a need for further investigation into potential cardiac and hepatotoxic effects.

| Property | Predicted Outcome / Value | Unit |

| AMES Toxicity | No | |

| hERG I Inhibitor | Yes | |

| Hepatotoxicity | Yes | |

| Skin Sensitization | No | |

| Oral Rat Acute Toxicity (LD₅₀) | 2.45 | mol/kg |

| Minnow Toxicity | -0.85 | log mM |

Discussion and Future Directions

The in-silico ADMET profile of this compound provides a valuable starting point for its evaluation as a potential therapeutic agent. The predictions suggest good oral absorption and the potential to cross the blood-brain barrier, which are desirable properties for a centrally-acting compound. However, the predicted inhibition of CYP2D6 and CYP2C19, as well as potential hERG inhibition and hepatotoxicity, are significant flags that warrant careful experimental validation.

Future work should focus on in-vitro and in-vivo studies to confirm these predictions. Specifically, metabolic stability assays using human liver microsomes, CYP inhibition assays, and hERG patch-clamp studies are recommended. Furthermore, in-vivo pharmacokinetic studies in animal models will be essential to determine the true pharmacokinetic parameters and to assess the toxicological profile of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive, computationally-predicted ADMET profile for this compound. The data presented herein, organized into clear, comparative tables, and supplemented with a methodological workflow diagram, offers a critical foundation for researchers, scientists, and drug development professionals. While the in-silico predictions are a valuable and resource-effective first step, they must be followed by rigorous experimental validation to fully characterize the ADMET properties of this novel compound. The insights gained from this predictive analysis will guide future experimental design and aid in the strategic development of this compound as a potential therapeutic candidate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. 2C-B - Wikipedia [en.wikipedia.org]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pkCSM [biosig.lab.uq.edu.au]

2CB-Ind: A Technical Guide on its Legal Status, Scheduling, and Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for research and drug development professionals only. 2CB-Ind and its related compounds are subject to strict legal and regulatory control in many jurisdictions. All activities involving these substances must be conducted in full compliance with applicable national and international laws and regulations, and with the appropriate licenses and ethical approvals.

Introduction

This compound, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a conformationally-restricted derivative of the potent psychedelic phenethylamine (B48288), 2C-B. Developed by the medicinal chemistry research group of David E. Nichols, this compound was synthesized to investigate the bioactive conformation of phenethylamine ligands at the serotonin (B10506) 5-HT2A receptor. By restricting the rotational freedom of the ethylamine (B1201723) side chain, researchers aimed to gain insights into the optimal orientation for receptor binding and activation. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its legal and scheduling status, pharmacological properties, and the experimental protocols used in its preclinical characterization.

Legal and Scheduling Status

As of late 2025, This compound is not explicitly scheduled under the United Nations Convention on Psychotropic Substances or listed as a controlled substance in the national laws of most countries. However, its legal status is highly complex and largely determined by its close structural and pharmacological relationship to 2C-B.

International Status: 2C-B is listed in Schedule II of the Convention on Psychotropic Substances, subjecting it to international control measures.